molecular formula C24H34O7 B1262102 Macfarlandin E

Macfarlandin E

Cat. No.: B1262102
M. Wt: 434.5 g/mol
InChI Key: BPRCBAVNJUVNFL-PNOPMVMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macfarlandin E is a natural product found in Dysidea, Felimida norrisi, and Felimida macfarlandi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1S,4S,5S,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-6-acetyloxy-3-oxo-2,7-dioxabicyclo[3.2.1]octan-4-yl] acetate

InChI

InChI=1S/C24H34O7/c1-12-8-7-10-23(4,5)15-9-11-24(6,17(12)15)18-16-19(28-13(2)25)20(27)30-22(18)31-21(16)29-14(3)26/h15-19,21-22H,1,7-11H2,2-6H3/t15-,16+,17-,18+,19+,21-,22-,24-/m1/s1

InChI Key

BPRCBAVNJUVNFL-PNOPMVMRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H](O[C@H]2OC(=O)C)OC1=O)[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C

Canonical SMILES

CC(=O)OC1C2C(C(OC2OC(=O)C)OC1=O)C3(CCC4C3C(=C)CCCC4(C)C)C

Synonyms

macfarlandin E

Origin of Product

United States

Macfarlandin E: Isolation and Contextual Elucidation

Natural Occurrence and Biological Sources

Macfarlandin E has been isolated from both marine sponges and the nudibranchs that feed on them, illustrating a predator-prey relationship and the transfer of chemical compounds through the marine food web. mdpi.comresearchgate.net

The initial discovery and subsequent isolations of this compound have been linked to several species of marine sponges. Sponges of the Darwinella genus, including Darwinella sp. and Darwinella oxeata, have been identified as natural sources of this compound. uv.esrsc.org Additionally, this compound has been found in sponges of the genus Chelonaplysilla, such as Chelonaplysilla violacea and other Chelonaplysilla species. uq.edu.aunih.govpnas.orgresearchgate.netnih.gov These sponges, belonging to the order Dendroceratida, are known producers of a diverse array of bioactive diterpenoids. researchgate.netnih.govresearchgate.net

This compound was notably isolated from the dorid nudibranch Chromodoris macfarlandi (now known as Felimida macfarlandi), from which it derives its name. uv.espnas.orgwikipedia.org Nudibranchs in the genus Goniobranchus are also known to contain this compound, which they are believed to sequester from their sponge diet. uq.edu.aupublish.csiro.aumdpi.comresearchgate.netuq.edu.au The presence of this compound in both the nudibranchs and their sponge prey, such as Chelonaplysilla violacea, provides evidence for this dietary accumulation. publish.csiro.au For instance, studies on Goniobranchus coi and Goniobranchus aureopurpureus have confirmed the presence of this compound, often alongside other related diterpenoids. publish.csiro.aumdpi.com

Table 1: Documented Biological Sources of this compound

Category Species
Marine Sponges Darwinella sp.
Darwinella oxeata
Chelonaplysilla sp.
Chelonaplysilla violacea
Marine Nudibranchs Chromodoris macfarlandi (Felimida macfarlandi)
Goniobranchus sp.
Goniobranchus albonares
Goniobranchus aureopurpureus
Goniobranchus coi
Goniobranchus splendidus
Goniobranchus verrieri

Historical Perspective of Structural Elucidation and Related Investigations

The determination of the exact chemical structure of this compound and its relatives was not straightforward, involving a history of structural misassignments and revisions that underscore the challenges in analyzing this class of marine natural products. uq.edu.au

The structures of this compound and its co-isolated compounds, Macfarlandins A-D, were initially elucidated using spectral data. uv.es The analysis of these data, particularly in comparison to other known compounds, was crucial in proposing their chemical structures. However, the history of related compounds shows that initial interpretations of spectral data could be misleading. uq.edu.auscielo.org.bodokumen.pub The structure of this compound was found to be identical to a compound previously named aplyviolacene. uv.es

The structural elucidation of this compound is intertwined with the history of Dendrillolide A, another rearranged spongian diterpenoid. uq.edu.au The initial proposed structure for Dendrillolide A was later found to be incorrect. uq.edu.aupublish.csiro.au The isolation and analysis of the macfarlandins, particularly Macfarlandin D, provided crucial data that led to a re-examination and subsequent revision of the structures of Dendrillolide A and Dendrillolide B. uq.edu.auresearchgate.net This reappraisal highlighted key differences in the dioxabicyclooctane ring systems that were initially misinterpreted. uq.edu.au The correct structure of the related compound aplyviolene (B1254196) was confirmed by X-ray analysis, which further aided in clarifying the structures within this family of diterpenoids. uq.edu.au

A significant challenge in the study of rearranged spongian diterpenoids is the correct assignment of stereochemistry. researchgate.netcapes.gov.brescholarship.org These molecules often feature complex, densely functionalized, and stereochemically rich structures. sci-hub.se The presence of flexible ring systems and multiple chiral centers makes their three-dimensional arrangement difficult to determine solely from NMR data. sci-hub.seresearchgate.netpublish.csiro.au For instance, the relative configuration of the perhydroazulene and dioxabicyclooctane ring systems in compounds like Dendrillolide A required extensive analysis, including computational studies and chemical correlation experiments, to be definitively assigned. publish.csiro.auresearchgate.net The total synthesis of compounds like Macfarlandin C has been instrumental in rigorously establishing their absolute configuration, which was often initially proposed based on biosynthetic assumptions. escholarship.org

Confirmation of Absolute Configuration through X-ray Crystallography of Congeners (e.g., Macfarlandin C)

The structural elucidation of this compound, a rearranged spongiane diterpenoid, relied heavily on a combination of spectroscopic analysis and contextual comparison with its co-isolated congeners. uv.esresearchgate.net this compound was first isolated from the dorid nudibranch Chromodoris macfarlandi, alongside four other related compounds: Macfarlandins A, B, C, and D. uv.es While the structures of Macfarlandins A, B, D, and E were initially determined through the analysis of spectral data, the absolute configuration for this entire family of compounds was definitively established by a single-crystal X-ray diffraction analysis of Macfarlandin C. uv.esresearchgate.net

The structures of these diterpenoids are complex, characterized by a hydrophobic fragment attached to a highly oxygenated, sterically hindered moiety. nih.gov Specifically, Macfarlandin C features a bulky hydrocarbon fragment joined via a quaternary carbon to the concave face of a cis-2,8-dioxabicyclo[3.3.0]octan-3-one system. researchgate.netnih.gov The significant steric congestion in this arrangement is highlighted by the X-ray model of Macfarlandin C, which revealed an unusually long C-8/C-14 sigma bond of 1.577 Å connecting the two main fragments of the molecule. nih.govnsf.gov

The successful X-ray crystallographic analysis of Macfarlandin C provided an unambiguous determination of its three-dimensional structure and relative stereochemistry. researchgate.netnsf.gov This crystallographic data served as a crucial reference point for the entire series of macfarlandins isolated from C. macfarlandi. By comparing the detailed spectroscopic data (including NMR and CD spectra) of this compound with that of the crystallographically defined Macfarlandin C, and assuming a common biosynthetic origin for these co-isolated natural products, the absolute configuration of this compound was confidently assigned. researchgate.netnih.gov

The enantioselective total synthesis of (–)-Macfarlandin C later provided further, rigorous confirmation of the absolute configuration that had been initially proposed based on the X-ray data and biosynthetic assumptions. nih.gov This contextual elucidation, where the definitive structure of one congener is used to anchor the stereochemical assignments for related compounds from the same natural source, is a powerful and common strategy in the field of natural product chemistry.

Detailed Research Findings

The isolation of Macfarlandins A-E from Chromodoris macfarlandi allowed for a comparative study that was pivotal in differentiating their complex structures. uq.edu.au this compound (which was found to be identical to a previously reported compound, aplyviolacene) possesses a distinct 2,7-dioxabicyclo[3.2.1]octan-3-one core, distinguishing it from Macfarlandin C, which has a cis-2,8-dioxabicyclo[3.3.0]octan-3-one fragment. uv.esnih.gov The X-ray analysis of Macfarlandin C was essential for understanding the stereochemical nuances of these bicyclic systems. uq.edu.au

Table 1: Key Structural Features of Macfarlandin Congeners

Compound Core Bicyclic System Method of Structural Determination
Macfarlandin C cis-2,8-dioxabicyclo[3.3.0]octan-3-one Single-crystal X-ray diffraction
This compound 2,7-dioxabicyclo[3.2.1]octan-3-one Spectral data analysis; comparison with Macfarlandin C
Dendrillolide A cis-2,8-dioxabicyclo[3.3.0]octan-3-one Spectral data analysis; structure revised based on Macfarlandin data

Table 2: Crystallographic Data Highlight for Macfarlandin C

Parameter Observation Significance
C8-C14 Bond Length 1.577 Å Unusually long, indicating significant steric strain between the hydrocarbon and dioxabicyclooctanone fragments.
Molecular Conformation Hydrocarbon unit on the concave face of the bicyclic ether system. Defines the challenging stereochemistry and steric hindrance of the molecule.

Table 3: List of Compounds Mentioned

Compound Name
Macfarlandin A
Macfarlandin B
Macfarlandin C
Macfarlandin D
This compound
Aplyviolacene

Chemical Architecture and Structural Relationships Within Spongian Diterpenoids

Molecular Framework of Macfarlandin E

The defining features of this compound's molecular structure are its classification as a rearranged spongian diterpenoid and the specific arrangement of its constituent fragments.

Classification as a Rearranged Spongian Diterpenoid

This compound is classified as a rearranged spongian diterpenoid, a diverse group of natural products isolated from marine sponges and dorid nudibranchs. pnas.orgoregonstate.edunih.gov These compounds are believed to be derived from the rearrangement and oxidation of a common spongian diterpene precursor. oregonstate.edunih.gov The structure of this compound is a prime example of this class, featuring a characteristic polycyclic hydrocarbon fragment linked to a highly oxidized lactone unit. pnas.orgoregonstate.edunih.gov

Structural Analysis of the cis-Hydroazulene Fragment

A key component of this compound is its lipophilic cis-hydroazulene fragment. pnas.orgnih.gov This bicyclic system, a seven-membered ring fused to a five-membered ring, provides a significant portion of the molecule's hydrocarbon character. The "cis" designation refers to the stereochemistry at the ring fusion. This particular fragment is also found in other related natural products, such as Shahamin K, which shares an identical hydroazulene subunit but possesses a structurally simpler oxygenated portion. pnas.orgnih.gov

Structural Analysis of the 2,7-Dioxabicyclo[3.2.1]octan-3-one Moiety

The second major structural feature of this compound is the oxygen-rich 2,7-dioxabicyclo[3.2.1]octan-3-one moiety. pnas.orgnih.govnih.gov This bridged bicyclic lactone is a relatively rare and complex system. oregonstate.edunih.gov The synthesis of this particular subunit has been a subject of significant interest in organic chemistry. pnas.orgnih.govacs.org The presence of this acetoxylated bridged-bicyclic fragment is crucial for the compound's unique biological activities. researchgate.net Under certain conditions, this moiety can react with primary amines to form substituted pyrroles. oregonstate.eduresearchgate.net

Comparative Structural Biology of this compound and Related Compounds

The structural nuances of this compound are further highlighted when compared to other closely related rearranged spongian diterpenoids.

Structural Similarities and Differences with Aplyviolene (B1254196)

Aplyviolene is a closely related marine diterpene that shares significant structural features with this compound. pnas.orgnih.gov Both compounds possess the same 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one fragment. nih.gov The primary distinction between this compound and Aplyviolene lies in their cis-perhydroazulene fragments. nih.gov While both have this core bicyclic system, the specific substitution patterns or stereochemistry within this hydrocarbon portion differ, leading to two distinct, albeit closely related, natural products.

Structural Comparison with Shahamin K

Shahamin K shares the same cis-hydroazulene core as this compound, a common feature among this subclass of rearranged spongian diterpenes. pnas.orgacs.org However, the key distinction lies in the oxygenated portion of the molecules. pnas.orgnih.gov While this compound contains a complex 2,7-dioxabicyclo[3.2.1]octan-3-one bicyclic lactone, Shahamin K possesses a simpler monocyclic lactone subunit. pnas.orgnih.gov This structural difference is significant, as studies have shown that the complex bicyclic system of this compound is crucial for its unique biological activity, which is not observed in Shahamin K. pnas.orgnih.gov The total synthesis of Shahamin K was the first to be accomplished for a rearranged spongian diterpene. pnas.orgacs.org

Structural Comparison with Dendrillolide A

Dendrillolide A, another related spongian diterpenoid, features an isomeric 2,8-dioxabicyclo[3.3.0]octan-3-one fragment, which contrasts with the 2,7-dioxabicyclo[3.2.1]octan-3-one system of this compound. uv.esnih.gov This difference in the bicyclic lactone core, specifically the ring fusion and atom connectivity, leads to distinct three-dimensional arrangements. Dendrillolide A is a major metabolite in some sponge species, such as Chelonaplysilla violacea from Palau. researchgate.net The structural variance between this compound and Dendrillolide A is a prime example of the chemical diversity generated from the spongian framework.

Structural Relationship to Norrisolide

Norrisolide is a rearranged spongian diterpene characterized by a perhydroindane core connected to a side chain containing an acetylated γ-lactol-γ-lactone ring system, specifically a 2,8-dioxabicyclo[3.3.0]octane moiety. uq.edu.auacs.org This bicyclic system is isomeric to that of this compound. nih.gov While both compounds are potent Golgi-modifying agents, their effects differ, which is attributed to their distinct oxygenated bicyclic lactone structures. nih.gov Norrisolide induces an irreversible fragmentation and dispersal of the Golgi apparatus, whereas this compound causes fragmentation with the resulting fragments remaining in the pericentriolar region. nih.gov This highlights how subtle isomeric differences in the lactone fragment can lead to significantly different biological outcomes.

Examination of Common Masked 1,4-Dialdehyde Motifs in Spongian Diterpenes (e.g., Gracilin A, Aplysulphurin-1)

A key reactive feature of this compound and other spongian diterpenes like Gracilin A and Aplysulphurin-1 is the presence of a masked 1,4-dicarbonyl functionality within their structures. allenpress.comresearchgate.net In this compound, this is represented by the 2,7-dioxabicyclo[3.2.1]octan-3-one system, while in Gracilin A and Aplysulphurin-1, it is a bis-acetoxy furanose moiety. allenpress.comrsc.org This motif is essentially a latent 1,4-dialdehyde. allenpress.com Under physiological conditions, this masked dialdehyde (B1249045) can be hydrolyzed, revealing the reactive dicarbonyl. allenpress.com This reactive species can then engage in a Paal-Knorr condensation with primary amines, such as the lysine (B10760008) residues in proteins, to form stable pyrrole (B145914) adducts. allenpress.comrsc.org This covalent modification is believed to be a key mechanism behind the biological activity of these compounds. nih.gov Computational studies have also suggested that the bis-acetoxy furanose motif in Gracilin A and Aplysulphurin-1 can bind divalent cations like Ca2+, which may also be related to their bioactivity. allenpress.comrsc.org

Synthetic Strategies and Methodologies for Macfarlandin E and Analogs

Total Synthesis Approaches for Macfarlandin E and Related Structures

The total synthesis of rearranged spongian diterpenes like this compound requires a strategic approach to assemble their characteristic features, which include a lipophilic hydroazulene or decalin fragment and a highly oxygenated, complex bicyclic lactone moiety. nih.govacs.org A central challenge in these syntheses is the stereocontrolled formation of the bond that connects these two intricate fragments, particularly when one of the conjoined centers is a quaternary carbon. nih.govucsb.edu

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis, a cornerstone of modern synthetic planning, allows for the deconstruction of a complex target molecule into simpler, commercially available starting materials. allenpress.com For this compound and its analogs, a common retrosynthetic strategy involves a late-stage disconnection at the crucial sigma bond (σ-bond) linking the carbocyclic domain and the oxygenated bicyclic fragment. nih.govacs.org This approach defines a convergent synthesis, where the two major fragments are prepared independently before being joined together. escholarship.orgbc.edu

Specifically, for this compound, a key disconnection is envisaged between the C8 and C14 atoms, separating the hydroazulene unit from the 2,7-dioxabicyclo[3.2.1]octan-3-one core. nih.govacs.org Similarly, in the synthesis of related structures like Macfarlandin C, which features a cis-2,8-dioxabicyclo[3.3.0]octan-3-one moiety, the critical disconnection is made at the bond joining the bulky hydrocarbon fragment to the bicyclic lactone at a quaternary carbon. nih.govacs.org This strategy allows for the development of a flexible and efficient route, as the complex fragments can be optimized and synthesized through separate pathways before the pivotal coupling step. escholarship.org An alternative synthetic plan for a this compound analog proposed a late-stage Baeyer–Villiger oxidation to install a key acetoxy group, with the precursor ketone arising from the acid-induced cyclization of an acetal (B89532) intermediate. nih.govresearchgate.net

Convergent Fragment Coupling Methodologies

A powerful method for forging the sterically congested carbon-carbon bond between the two main fragments is the coupling of a tertiary carbon radical with an electron-deficient alkene. acs.orgnsf.govresearchgate.net This approach has proven effective for uniting intricate subunits in the synthesis of numerous complex natural products. ucsb.eduresearchgate.net In the context of Macfarlandin analogs like Macfarlandin C, a tertiary radical is generated from a precursor such as a tertiary alcohol. nih.govresearchgate.netresearchgate.net This radical then adds to an electrophilic partner in a bimolecular reaction to create the vicinal quaternary and tertiary stereocenters with high stereocontrol. nih.govacs.org The use of visible-light photoredox catalysis has emerged as a particularly mild and efficient way to generate these radicals, allowing the coupling to proceed with nearly equimolar amounts of the advanced fragments, which is a significant advantage in late-stage synthesis. escholarship.org

The reaction partner for the nucleophilic tertiary carbon radical is typically an electrophilic butenolide or a related electron-deficient alkene. nih.govacs.org In the synthesis of Macfarlandin C and other related diterpenoids, a 5-alkoxybutenolide is used as the radical acceptor. nih.govnsf.gov The addition of the tertiary radical to this butenolide framework establishes the core structure from which the final cis-dioxabicyclo[3.3.0]octanone unit is elaborated. nih.govacs.org The yield of this crucial coupling reaction can be enhanced by the presence of an α-chloro substituent on the butenolide. nih.gov This fragment coupling strategy is central to accessing diterpenoids where the bulky hydrocarbon fragment is attached to the bicyclic lactone system. nih.govresearchgate.netresearchgate.net

Stereoselective Transformations in Complex Diterpenoid Synthesis

Achieving the correct three-dimensional arrangement of atoms is paramount in the synthesis of complex natural products. The synthesis of this compound analogs incorporates several key stereoselective transformations to construct the multiple chiral centers present in the target molecules. acs.org

A pivotal step in fashioning the challenging concave-substituted cis-dioxabicyclo[3.3.0]octanone fragment of Macfarlandin C is a stereoselective Mukaiyama hydration. nih.govacs.orgresearchgate.netnih.gov This reaction is used on an alkylidene lactone intermediate, which is a product of the key fragment coupling step. nih.gov The hydration occurs with complete regioselectivity and high diastereoselectivity, adding a hydroxyl group to the face of the lactone opposite the bulky hydrocarbon substituent. nih.gov This transformation is crucial as it correctly orients a side chain that is then elaborated into the second ring of the cis-dioxabicyclo[3.3.0]octanone system, ensuring the proper cis-fusion relative to the bulky substituent. nih.govacs.orgnsf.gov

Enantioselective Reduction Techniques (e.g., Corey-Bakshi-Shibata Reduction)

The asymmetric reduction of prochiral ketones represents a cornerstone transformation in the synthesis of optically active secondary alcohols, which are pivotal chiral building blocks for many complex natural products. thieme-connect.com Among the most reliable and widely utilized methods for achieving this is the Corey-Bakshi-Shibata (CBS) reduction. thieme-connect.comwikipedia.org This technique facilitates the enantioselective reduction of a wide array of ketones to their corresponding chiral, non-racemic alcohols with high yields and excellent enantioselectivity. wikipedia.orgresearchgate.net

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, which mediates the transfer of a hydride from a stoichiometric borane (B79455) source (e.g., borane-THF or catecholborane) to the ketone. wikipedia.orgresearchgate.net The mechanism, originally proposed by E.J. Corey and his colleagues, involves the initial coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.org This coordination activates the borane as a hydride donor while simultaneously increasing the Lewis acidity of the catalyst's endocyclic boron atom, which then coordinates to the ketone carbonyl. wikipedia.org This ternary complex arranges the substrates in a stereochemically defined manner, leading to a highly selective hydride transfer to one face of the ketone. youtube.com

In the context of synthesizing fragments for macfarlandin-type molecules, a variant of the CBS reduction was instrumental. nih.gov Specifically, in the enantioselective total synthesis of Macfarlandin C, the catalytic enantioselective reduction of the α-iodocyclohexenone intermediate 19 was achieved using a CBS protocol to afford the (S)-cyclohexenol 20 in high yield and with 98% enantiomeric excess (ee). nih.gov This step was critical for establishing the stereochemistry of the octahydronaphthalene core. nih.gov The broad substrate scope and predictable stereochemical outcome of the CBS reduction make it an indispensable tool in the strategic planning of complex natural product syntheses. wikipedia.orgalfa-chemistry.com

Table 1: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction
FeatureDescriptionReference
Reaction TypeEnantioselective reduction of prochiral ketones. wikipedia.org
CatalystChiral oxazaborolidine, typically derived from proline. researchgate.net
ReagentBorane source (e.g., BH₃•THF, catecholborane). thieme-connect.comwikipedia.org
Key ApplicationSynthesis of chiral secondary alcohols from achiral ketones. youtube.com
Example in Macfarlandin SynthesisReduction of α-iodocyclohexenone 19 to (S)-cyclohexenol 20 with 98% ee for the Macfarlandin C core. nih.gov

Synthesis of Key Polycyclic Intermediates and Scaffolds

The total synthesis of this compound and its congeners necessitates the construction of two principal, structurally complex fragments: the lipophilic polycyclic hydrocarbon subunit and the highly oxygenated dioxabicyclic lactone core. The strategic disconnection of the natural product into these key intermediates allows for a convergent approach, where each fragment can be synthesized independently before their eventual coupling.

Octahydronaphthalene Tertiary Alcohol Fragment Synthesis

The synthesis of the octahydronaphthalene tertiary alcohol fragment, a key component of the related Macfarlandin C, showcases a sophisticated application of modern synthetic methods to construct a dense array of stereocenters. nih.gov The synthesis commenced with 4,4-dimethylcyclohexen-1-one (18 ). nih.gov

The multi-step sequence is outlined below:

Iodination: The starting cyclohexenone 18 was first iodinated to produce the α-iodocyclohexenone 19 . nih.gov

Enantioselective Reduction: The pivotal chiral center was installed via a Corey-Bakshi-Shibata (CBS) reduction of ketone 19 , yielding (S)-cyclohexenol 20 with excellent enantioselectivity (98% ee). nih.gov

Vinylation and Hydrogenation: The alcohol was protected and advanced via Negishi vinylation to form diene 24 . nih.gov A subsequent selective hydrogenation delivered the (E)-ethylidene product 25 . nih.gov

Carbonyl-Ene Cyclization: A stereoselective intramolecular carbonyl-ene cyclization of the corresponding aldehyde was promoted at 70 °C to furnish the octahydronaphthalene core in alcohol 26 . nih.gov

Oxidation and Methylation: The secondary alcohol of 26 was oxidized to ketone 27 using Dess-Martin periodinane. nih.gov The final tertiary alcohol stereocenter was installed by treating ketone 27 with methylmagnesium bromide in the presence of methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), which selectively produced the equatorial tertiary alcohol 28 . nih.gov

Table 2: Synthetic Sequence for the Octahydronaphthalene Tertiary Alcohol Fragment
StepStarting MaterialKey Reagents/ReactionProductReference
14,4-dimethylcyclohexen-1-one (18 )Iodinationα-iodocyclohexenone (19 ) nih.gov
2α-iodocyclohexenone (19 )CBS Reduction(S)-cyclohexenol (20 ) nih.gov
3Iodide intermediate (23 )Negishi VinylationDiene (24 ) nih.gov
4Diene (24 )Selective Hydrogenation(E)-ethylidene product (25 ) nih.gov
5Aldehyde from 25 Carbonyl-Ene CyclizationOctahydronaphthalene alcohol (26 ) nih.gov
6Alcohol (26 )Dess-Martin OxidationKetone (27 ) nih.gov
7Ketone (27 )MeMgBr, MADTertiary Alcohol (28 ) nih.gov
Dioxabicyclic Lactone Fragment Synthesis (e.g., 2,7-dioxabicyclo[3.2.1]octan-3-one)

The 2,7-dioxabicyclo[3.2.1]octan-3-one core is a defining structural feature of this compound. pnas.org Its synthesis, first reported in the context of this compound analogs, was a significant challenge. pnas.orgnih.gov The first synthesis of the 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one ring system was achieved during the preparation of the truncated analog, t-Bu-MacE. pnas.orgnih.govacs.org

The synthesis began with a Mukaiyama–Michael reaction between an enantiomerically enriched silyl (B83357) ketene (B1206846) acetal and a cyclopentenone derivative to establish the initial stereochemistry. pnas.orgnih.gov The resulting intermediate was advanced to cyclopentenone 18 . pnas.org This intermediate was then coupled with a tert-butylcyanocuprate to install the tert-butyl group, which serves as a proxy for the complex hydrocarbon tail of the natural product. pnas.orgnih.gov

A key sequence involved the oxidative cleavage of a double bond to form a dialdehyde (B1249045), which was then elaborated into a tricarbonyl product. researchgate.net After extensive screening, a reaction with camphorsulfonic acid and trimethyl orthoformate generated a 2-methoxytetrahydrofuran (B50903) intermediate. researchgate.net From this intermediate, a series of steps including saponification, ketal hydrolysis, and cyclization with boron trifluoride etherate (BF₃•OEt₂) afforded the core 2,7-dioxabicyclo[3.2.1]octan-3-one ring system. pnas.orgresearchgate.net The final acetoxy group adjacent to the lactone carbonyl was installed, followed by a Baeyer-Villiger oxidation to complete the synthesis of the desired dioxabicyclic lactone fragment as found in t-Bu-MacE. pnas.org

Analog Synthesis for Mechanistic and Structure-Activity Relationship Studies

To probe the complex biological activity of this compound, particularly its unique effects on Golgi apparatus morphology, the synthesis of simplified structural analogs is essential. nih.gov These analogs help to deconstruct the molecule and identify the minimal structural components required for biological function, often referred to as the pharmacophore. This approach provides crucial structure-activity relationship (SAR) data and can lead to the discovery of derivatives with improved properties, such as reduced cytotoxicity. pnas.orgnih.gov

Design and Synthesis of Truncated this compound Analogs (e.g., t-Bu-MacE)

A pivotal analog in the study of this compound is t-Bu-MacE. pnas.orgnih.gov The design of this molecule was guided by the hypothesis that the biological activity resided within the highly functionalized oxygenated core rather than the lipophilic hydroazulene subunit. pnas.org Consequently, t-Bu-MacE was designed to possess the complete 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one moiety of the natural product, but with the complex hydrocarbon fragment replaced by a sterically simpler tert-butyl group. pnas.orgresearchgate.net

The synthesis of t-Bu-MacE, as detailed previously (Section 3.1.4.2), provided access to this key compound for biological evaluation. pnas.org Studies revealed that t-Bu-MacE induced a Golgi phenotype almost identical to that of the natural this compound, causing fragmentation of the Golgi ribbon into small, pericentriolar fragments. pnas.orgresearchgate.net This finding confirmed that the oxygen-rich bridged-bicyclic fragment is the essential pharmacophore required for this specific biological activity. pnas.orgresearchgate.net Furthermore, t-Bu-MacE was found to be significantly less cytotoxic than this compound, highlighting the potential for creating safer, synthetically accessible biological probes. pnas.orgnih.gov

Mechanistic investigations showed that t-Bu-MacE and related analogs can react with primary amines, such as the side chain of lysine (B10760008), to form substituted pyrroles. nih.govresearchgate.net This suggests that the biological activity of this compound may stem from covalent modification of a target protein via a Paal-Knorr pyrrole (B145914) synthesis with a lysine residue, where the dioxabicyclic lactone acts as a masked 1,4-dicarbonyl equivalent. nih.govallenpress.com

Application of Modern Synthetic Strategies (e.g., Diversity-Oriented Synthesis, Biology-Oriented Synthesis, Function-Oriented Synthesis, Pharmacophore-Directed Retrosynthesis)

The quest to synthesize this compound and its analogs for biological study has been influenced by several modern synthetic design philosophies that aim to bridge the gap between natural product synthesis and drug discovery. nih.govrsc.org

Pharmacophore-Directed Retrosynthesis (PDR) is a strategy that was developed with inspiration from work on natural products like this compound and Gracilin A. allenpress.comnih.gov PDR prioritizes the synthesis of a hypothesized pharmacophore at the earliest stages of a synthetic plan. allenpress.comnih.gov For this compound, the 2,7-dioxabicyclo[3.2.1]octan-3-one core, which acts as a masked 1,4-dicarbonyl, was proposed as the key pharmacophoric element. allenpress.comresearchgate.net The synthesis of t-Bu-MacE is a prime example of PDR in action, where a simplified analog bearing the intact, proposed pharmacophore was targeted to rapidly test its functional relevance. allenpress.com

Function-Oriented Synthesis (FOS) , a concept pioneered by Paul Wender, is a broader strategy from which PDR can be considered a subset. allenpress.comnih.gov FOS emphasizes the design of synthetic targets based on biological function, aiming to create novel molecules that can mimic or improve upon the function of the parent natural product. rsc.org

Other relevant strategies include:

Biology-Oriented Synthesis (BIOS): This approach involves creating libraries of compounds that are based on natural product scaffolds known to be "privileged," meaning they have a predisposition for binding to biological macromolecules. nih.govrsc.org A BIOS approach to this compound would involve synthesizing a focused library of molecules around the dioxabicyclic lactone core. rsc.org

Diversity-Oriented Synthesis (DOS): In contrast to the targeted nature of BIOS or PDR, DOS aims to generate libraries of small molecules with high degrees of structural and skeletal diversity. nih.govrsc.org The goal is to explore a wide chemical space to identify novel biological activities without a preconceived target or pharmacophore. acs.orgpnas.org

These strategies represent a paradigm shift from traditional total synthesis, integrating functional goals and hypothesis testing directly into the retrosynthetic planning process. nih.gov

Table 3: Comparison of Modern Synthetic Strategies
StrategyCore PrincipleApplication to this compoundReference
Pharmacophore-Directed Retrosynthesis (PDR)Hypothesize and synthesize the pharmacophore early in the route.Design of t-Bu-MacE to test the function of the dioxabicyclic lactone core. allenpress.comnih.govnih.gov
Function-Oriented Synthesis (FOS)Design syntheses to access novel structures with desired biological functions.The overarching goal of creating analogs that retain or improve upon MacE's Golgi-modifying properties. nih.govrsc.org
Biology-Oriented Synthesis (BIOS)Synthesize libraries based on "privileged" natural product scaffolds.Creating a focused library of derivatives based on the this compound skeleton. nih.govrsc.org
Diversity-Oriented Synthesis (DOS)Generate structurally diverse libraries to explore broad chemical space.Using the Macfarlandin scaffold as a starting point for creating a diverse set of unrelated compounds for screening. nih.govrsc.org

Mechanistic Investigations and Cellular Interactions of Macfarlandin E

Modulatory Effects on Golgi Apparatus Organization and Function

Macfarlandin E exerts a unique and potent influence on the morphology and function of the Golgi apparatus. Identified through screening of marine natural products, this spongian diterpene induces a novel phenotype characterized by the fragmentation of the Golgi ribbon while the resulting fragments remain localized to the cell's center. nih.govnih.govpnas.org This distinct effect has positioned this compound as a valuable chemical tool for investigating the molecular mechanisms that govern Golgi structure and its role in protein trafficking.

Treatment of mammalian cells, such as normal rat kidney (NRK) cells, with this compound leads to the rapid conversion of the continuous, ribbon-like structure of the Golgi apparatus into numerous small, punctate structures. nih.govpnas.org This fragmentation of the Golgi ribbon is a key characteristic of this compound's cellular activity.

A critical aspect of this induced fragmentation is its irreversibility. nih.govpnas.org Unlike the effects of some other Golgi-disrupting agents, once the Golgi ribbon is fragmented by this compound, it does not reform into its original structure even after the compound is removed from the cellular environment. nih.govpnas.org Instead, prolonged exposure leads to significant cell death, suggesting that the underlying mechanism of action involves a permanent alteration of a key cellular component. nih.govpnas.org This irreversibility points towards a potential covalent modification of its biological target. nih.gov

A defining feature of the phenotype induced by this compound is the specific localization of the fragmented Golgi elements. nih.govnih.govpnas.org Despite the extensive fragmentation of the Golgi ribbon, the resulting small punctate structures are not dispersed throughout the cytoplasm. Instead, they are retained in the pericentriolar region, the area surrounding the centrosome where the Golgi apparatus is typically located in interphase mammalian cells. nih.govpnas.org

This maintenance of pericentriolar positioning distinguishes this compound from other Golgi-fragmenting agents that cause a complete dispersal of Golgi elements. nih.govpnas.org The ability of this compound to uncouple Golgi ribbon continuity from its pericentriolar localization provides a unique opportunity to study the distinct molecular machineries governing these two aspects of Golgi organization.

The structural alterations to the Golgi apparatus induced by this compound have significant functional consequences, most notably the inhibition of protein secretion. nih.govnih.govpnas.org Further investigation into the secretory pathway has revealed that this compound primarily blocks the transport of proteins from the Golgi to the plasma membrane. nih.govpnas.org

Interestingly, retrograde transport from the Golgi to the endoplasmic reticulum (ER) is not completely blocked. In cells pre-treated with this compound, subsequent treatment with Brefeldin A (a compound that induces Golgi-to-ER retrograde transport) still results in the relocalization of Golgi enzymes to the ER, although this process is less complete than in control cells. nih.govpnas.org This finding suggests that the primary disruptive effect of this compound is on the anterograde (forward) transport pathway out of the Golgi complex. nih.govpnas.org

The integrity of the actin and microtubule cytoskeletons is crucial for maintaining the structure and position of the Golgi apparatus. However, the dramatic effects of this compound on the Golgi are not a secondary consequence of widespread cytoskeletal disruption. Studies have shown that treatment of cells with this compound does not alter the organization of either the actin or the microtubule cytoskeleton. nih.govnih.govresearchgate.net This specificity indicates that this compound's target is likely a component of the Golgi apparatus itself or a closely associated regulatory factor, rather than a general component of the cell's cytoskeletal framework.

The unique Golgi phenotype induced by this compound becomes clearer when compared to the effects of other well-characterized Golgi modulators.

Brefeldin A (BFA) causes a complete redistribution of Golgi proteins and membranes into the endoplasmic reticulum by inhibiting guanine nucleotide exchange factors for ARF GTPases. nih.govbitesizebio.comnih.gov This results in the apparent disappearance of the Golgi as a distinct organelle.

Ilimaquinone (IQ) induces the complete fragmentation and dispersal of the Golgi apparatus throughout the cytoplasm into small vesicular structures. nih.govnih.gov Unlike this compound, it does not cause the fragments to be retained in the pericentriolar region. nih.gov

Norrisolide also causes the irreversible conversion of Golgi stacks into dispersed cytosolic fragments, similar to Ilimaquinone. researchgate.net

The effect of this compound—fragmentation without dispersal—is therefore fundamentally distinct from these other compounds, highlighting its unique mechanism of action. nih.govpnas.org

FeatureThis compoundBrefeldin AIlimaquinoneNorrisolide
Golgi Morphology Fragmented into small punctate structuresAbsorbed into the Endoplasmic ReticulumFragmented into dispersed vesiclesFragmented into dispersed vesicles
Localization of Fragments Maintained in pericentriolar regionN/ADispersed throughout cytoplasmDispersed throughout cytoplasm
Reversibility IrreversibleReversibleReversibleIrreversible
Effect on Cytoskeleton No effectNo direct effectNo direct effectNo direct effect

Chemical Reactivity and Putative Biological Targets

The molecular structure of this compound, particularly its oxygen-rich 2,7-dioxabicyclo[3.2.1]octan-3-one core, is crucial for its biological activity. nih.govnih.govpnas.org Synthetic studies have revealed that this entire bridged-bicyclic fragment is required to induce the characteristic Golgi phenotype. nih.gov

The irreversible nature of the Golgi fragmentation caused by this compound suggests that it may act by covalently modifying its biological target(s). nih.gov This hypothesis is supported by chemical reactivity studies on a synthetic analog of the core structure. This analog was shown to react with primary amines in a protic solvent to form substituted pyrroles. nih.govnih.govresearchgate.net This reactivity suggests a potential mechanism wherein this compound could form a covalent bond with amine-containing residues, such as the side chain of lysine (B10760008), on a target protein. researchgate.net While the precise protein target of this compound has not yet been definitively identified, its specific and irreversible effects on Golgi structure strongly suggest that it interacts with a key protein involved in maintaining the integrity of the Golgi ribbon.

Formation of Pyrrole (B145914) Products via Putative 1,4-Dialdehyde Intermediates

The biological activity of this compound is believed to be linked to its ability to form pyrrole structures through a sophisticated chemical transformation. The core of this mechanism involves the 2,7-dioxabicyclo[3.2.1]octan-3-one moiety, which is proposed to function as a masked precursor to a reactive 1,4-dialdehyde intermediate nih.gov.

A plausible mechanism suggests that the process begins with a nucleophilic attack on the C16 acetoxy group. This initial reaction leads to the breakdown of the resulting tetrahedral intermediate, which in turn generates a transient 1,4-dialdehyde species nih.gov. This highly reactive dialdehyde (B1249045) does not persist; instead, it rapidly undergoes a subsequent condensation reaction. This intramolecular cyclization and dehydration with an amine is characteristic of a Paal-Knorr type pyrrole synthesis, a classic reaction for forming pyrrole rings from 1,4-dicarbonyl compounds nih.govorganic-chemistry.orgwikipedia.org. The facile conversion of the complex oxygenated core of this compound and its analogs into substituted pyrroles under mild conditions, such as in the presence of primary amines in a protic solvent at ambient temperatures, supports this hypothesis nih.govnih.gov.

Proposed Mechanism of Covalent Modification: Pyrrole-Protein Conjugate Formation

The formation of pyrrole derivatives is not merely a chemical curiosity but is thought to be the primary mechanism through which this compound exerts its cellular effects. This bioactivation process enables the molecule to covalently modify biological macromolecules, particularly proteins nih.govnih.gov. The generation of the 1,4-dicarbonyl intermediate is the key step that unmasks the reactive functionality of the natural product. This intermediate can then react with primary amine groups present on proteins, leading to the in-situ formation of a stable pyrrole ring that effectively crosslinks the molecule to the protein target. This type of covalent modification, or adduction, can significantly alter the protein's structure and function, leading to downstream cellular consequences, such as the observed modification of the Golgi apparatus nih.govnih.gov.

The reaction chemistry of this compound's core structure has been explored using synthetic analogs, such as t-Bu-MacE, which contains the essential 2,7-dioxabicyclo[3.2.1]octan-3-one moiety. Studies have shown that these analogs readily react with primary amines at room temperature to form substituted pyrroles nih.govnih.gov. For instance, the reaction of t-Bu-MacE with benzylamine was observed to yield a principal pyrrole product, confirming the high reactivity of the bicyclic core toward primary amines nih.gov. This reaction is proposed to be central to this compound's biological mechanism, allowing it to covalently bind to proteins within the cell.

The primary amine functionalities targeted by the putative 1,4-dialdehyde are predominantly the ε-amino groups of lysine residues within proteins. The reaction of 1,4-dicarbonyl compounds with the lysine side chains of proteins to form stable pyrrole-protein conjugates is a known mechanism of cytotoxicity for other compounds, such as 2,5-hexadione nih.gov. It is proposed that this compound utilizes this same pathway. Research on related dioxabicyclic lactones has demonstrated their ability to react with the lysine side chains of the model protein lysozyme, resulting in the formation of substituted pyrroles. This conjugation is believed to be responsible for the unique biological properties of these compounds, suggesting a direct mechanism for the covalent modification of protein targets by this compound nih.gov.

Reactant/IntermediateInteracting SpeciesProduct/ResultProposed Mechanism
This compound / t-Bu-MacENucleophile (e.g., primary amine)Transient 1,4-dialdehydeNucleophilic attack at C16 acetoxy group and subsequent breakdown
1,4-Dialdehyde IntermediatePrimary Amine (e.g., Benzylamine)Substituted PyrrolePaal-Knorr Pyrrole Synthesis
1,4-Dialdehyde IntermediateProtein Lysine ResiduesPyrrole-Protein ConjugateCovalent Modification / Adduction

Role of Acetoxylation in Governing Cellular Effects

The specific chemical structure of this compound is critical to its biological function, with the acetoxy groups at positions C12 and C16 playing a pivotal role. Structure-activity relationship studies have demonstrated that both of these acetoxy groups are required for this compound to induce its characteristic Golgi fragmentation phenotype nih.gov.

Synthetic analogs lacking one or both of these functionalities show a significant loss of activity. For example, a des-acetoxy analog of t-Bu-MacE had no effect on Golgi structure at high concentrations nih.gov. This evidence strongly suggests that the acetoxy groups are not merely passive structural elements. The C16 acetoxy group is essential for the formation of the 1,4-dialdehyde intermediate, acting as the site for the initial nucleophilic attack that unmasks the reactive dicarbonyl. Furthermore, the C12 acetoxy group functions as a latent leaving group, potentially enabling further reactions or cross-linking after the initial pyrrole formation nih.gov. Therefore, the specific acetoxylation pattern of this compound is a key determinant of its bioactivity, governing its ability to engage in the covalent modification of cellular targets.

CompoundKey Structural FeatureEffect on Golgi Apparatus
This compound (MacE)Acetoxy groups at C12 and C16Induces fragmentation of Golgi ribbon
t-Bu-MacEContains the full oxygenated core with acetoxy groupsInduces fragmentation of Golgi ribbon
Des-acetoxy analog (8)Lacks the C16 acetoxy groupNo effect on Golgi structure
Analog (11)Lacks the C12 acetoxy groupNo effect on Golgi structure

Computational Studies on Divalent Cation Binding (e.g., Ca2+) to Related Motifs

As of the current body of scientific literature, specific computational studies focusing on the binding of divalent cations, such as calcium (Ca2+), to the 2,7-dioxabicyclo[3.2.1]octan-3-one motif of this compound have not been extensively reported. While computational methods like Density Functional Theory (DFT) and molecular dynamics are powerful tools for investigating the interactions between organic molecules and metal cations, this particular area of inquiry for this compound remains to be explored. Such studies on related molecular structures are often used to understand coordination, binding energies, and structural changes upon cation complexation, but specific data for the this compound framework is not available in the reviewed sources.

Structure Activity Relationship Sar Studies of Macfarlandin E

Identification of Key Structural Determinants for Golgi-Modifying Activity

Through meticulous examination of Macfarlandin E and its synthetic analogs, researchers have pinpointed several structural features critical for its characteristic bioactivity. These studies have systematically evaluated the contribution of different fragments of the molecule, leading to a comprehensive understanding of its pharmacophore.

Requirement of the Intact Oxygen-Rich Bridged-Bicyclic Fragment

At the heart of this compound's activity lies its oxygen-rich bridged-bicyclic fragment. pnas.orgnih.gov Studies involving various analogs have demonstrated that the integrity of this entire moiety is a prerequisite for inducing the unique Golgi fragmentation phenotype. pnas.orgnih.govresearchgate.netpnas.org Analogs lacking this complete bicyclic system fail to elicit the characteristic pericentriolar fragmentation of the Golgi apparatus, highlighting its indispensable role. pnas.orgnih.gov This finding underscores that the specific arrangement of oxygen atoms and the bridged structure are crucial for the molecule's interaction with its cellular target. pnas.org

Influence of the 2,7-Dioxabicyclo[3.2.1]octan-3-one Ring System

The specific 2,7-dioxabicyclo[3.2.1]octan-3-one ring system is a defining feature of this compound and is critical for its biological activity. pnas.orgnih.gov This bridged system, in contrast to simpler or alternative bicyclic structures, is essential for the observed Golgi fragmentation. nih.gov Studies comparing this compound with related natural products like shahamin K, which possesses the same hydroazulene fragment but a different oxygenated moiety, have shown that only the 2,7-dioxabicyclo[3.2.1]octan-3-one-containing molecules induce the specific Golgi phenotype. pnas.orgnih.gov This highlights the unique contribution of this particular heterocyclic core to the molecule's function. researchgate.netgrantome.com

Contribution of the Lipophilic Hydroazulene Subunit versus Simplified Replacements (e.g., tert-butyl group)

While the oxygenated core is essential, the role of the lipophilic hydroazulene subunit has also been investigated. pnas.orgnih.gov To probe its importance, a simplified analog, t-Bu-MacE, was synthesized, which replaces the bulky hydroazulene moiety with a simple tert-butyl group while retaining the complete oxygenated bicyclic fragment. pnas.orgnih.govresearchgate.net Intriguingly, t-Bu-MacE was found to induce a Golgi phenotype nearly identical to that of this compound, demonstrating that the complex hydroazulene subunit is not strictly necessary for the Golgi-modifying activity. pnas.orgresearchgate.netnih.gov This suggests that the primary role of this lipophilic portion may be to influence physicochemical properties such as membrane permeability, rather than direct interaction with the biological target. However, t-Bu-MacE was observed to be less cytotoxic than this compound. pnas.orgnih.gov

Table 1: Golgi-Modifying Activity of this compound and its Analogs

Compound Key Structural Features Golgi-Modifying Activity
This compound Intact 2,7-dioxabicyclo[3.2.1]octan-3-one with acetoxy groups; Hydroazulene subunit Induces pericentriolar Golgi fragmentation researchgate.netnih.gov
t-Bu-MacE Intact 2,7-dioxabicyclo[3.2.1]octan-3-one with acetoxy groups; tert-butyl group Induces pericentriolar Golgi fragmentation; Less cytotoxic than this compound pnas.orgnih.gov
Shahamin K Simpler oxygenated fragment; Hydroazulene subunit No similar Golgi fragmentation observed pnas.orgnih.gov
Des-acetoxy analogs Lacking the acetoxy group adjacent to the lactone carbonyl No effect on Golgi structure nih.govnih.gov
Analogs lacking the complete bicyclic fragment Incomplete 2,7-dioxabicyclo[3.2.1]octan-3-one system No Golgi-modifying activity pnas.orgnih.gov

Correlation between Chemical Reactivity Profiles and Observed Biological Activities

The unique Golgi-modifying activity of this compound is believed to be intrinsically linked to its chemical reactivity. pnas.orgnih.govresearchgate.net The 2,7-dioxabicyclo[3.2.1]octan-3-one core is not merely a rigid scaffold but a reactive entity. Studies have shown that this system can undergo conversion to substituted pyrroles in the presence of primary amines, such as the side chain of a lysine (B10760008) residue in a protein. pnas.orgresearchgate.netnih.gov This reaction likely proceeds through the formation of a transient 1,4-dialdehyde intermediate, which then undergoes a Paal-Knorr type pyrrole (B145914) formation. nih.govnih.gov

This covalent modification is a plausible mechanism of action for this compound's biological effect. pnas.orgnih.govresearchgate.net The requirement of the acetoxy groups, particularly the one adjacent to the lactone carbonyl, supports this hypothesis, as they are crucial for the fragmentation of the bicyclic system to generate the reactive dialdehyde (B1249045). nih.govnih.govresearchgate.net The formation of a stable, covalent pyrrole adduct with a target protein within the Golgi apparatus could lead to the observed inhibition of protein secretion and the dramatic alteration of Golgi morphology. pnas.orgresearchgate.netnih.gov

Insights Derived from Analogs and Derivatives (e.g., t-Bu-MacE)

The study of analogs and derivatives, most notably t-Bu-MacE, has been instrumental in elucidating the SAR of this compound. pnas.orgresearchgate.netnih.gov The finding that t-Bu-MacE recapitulates the Golgi-modifying effects of the natural product was a pivotal discovery, effectively separating the essential pharmacophore from the more passive lipophilic tail. pnas.orgresearchgate.netnih.gov This simplification allowed for more facile synthesis of active compounds and focused the investigation on the chemistry of the oxygenated core. nih.govnih.gov

The synthesis and evaluation of other analogs, including those with variations in the acetoxy substitution and the bicyclic ring system itself, have further refined our understanding. nih.govoregonstate.edu For instance, the lack of activity in analogs missing the acetoxy group adjacent to the lactone carbonyl solidified its importance. nih.govresearchgate.net Furthermore, comparing the reactivity of the bridged 2,7-dioxabicyclo[3.2.1]octan-3-one system with the fused 2,8-dioxabicyclo[3.3.0]octan-3-one system, also found in some rearranged spongian diterpenes, has provided insights into how the geometry of the bicyclic lactone influences its reactivity and biological profile. researchgate.netacs.orgoregonstate.edu These studies collectively demonstrate that the acetoxylation adjacent to the lactone carbonyl is a key requirement for producing the characteristic fragmented Golgi membranes in the pericentriolar region. researchgate.netacs.org

Preclinical Research Frameworks for Macfarlandin E Investigations

In Vitro Cellular Studies

The investigation of Macfarlandin E's biological activity has been prominently centered on in vitro studies utilizing mammalian cell lines. These studies have been instrumental in elucidating the compound's unique effects on subcellular structures, particularly the Golgi apparatus.

Mammalian Cell Line Models (e.g., NRK, HeLa cells)

Normal Rat Kidney (NRK) and HeLa cells are standard models in cell biology and have been pivotal in characterizing the effects of this compound. nih.govresearchgate.net In these cell lines, this compound was identified through a screening for compounds with Golgi-altering activity. nih.gov Treatment of both NRK and HeLa cells with this compound induces a distinct morphological change in the Golgi apparatus. nih.govresearchgate.net Specifically, incubation with the compound leads to the transformation of the continuous Golgi ribbon into small, punctate structures that remain in the pericentriolar region. nih.gov This effect is notably different from the Golgi disruption caused by other known agents like Brefeldin A (BFA), which causes Golgi proteins to redistribute into the endoplasmic reticulum. nih.gov

Biochemical Assays for Protein Transport and Cellular Processes

Beyond morphological changes, this compound has a significant functional impact on cellular processes, most notably protein transport. Biochemical assays have demonstrated that this compound blocks the transport of proteins from the Golgi apparatus to the plasma membrane. nih.govgrantome.com This inhibition of the secretory pathway is a direct consequence of the Golgi fragmentation induced by the compound. grantome.com The ability of this compound to interfere with protein trafficking highlights its potential as a tool for dissecting the complex mechanisms that govern the movement of proteins within the cell. grantome.com Further studies suggest that the biological activity of this compound may stem from its ability to form covalent adducts with cellular proteins, potentially through a Paal-Knorr pyrrole (B145914) formation mechanism. nih.govoregonstate.edu

Comparative Cytotoxicity Studies of this compound and its Analogs (e.g., against NBT-T2 rat bladder epithelial cells)

Investigations into the cytotoxic effects of this compound and its synthetic analogs have been conducted to understand their potential as therapeutic agents. This compound has been reported to exhibit cytotoxicity against NBT-T2 rat bladder epithelial cells. researchgate.netresearchgate.net In comparative studies, a synthetic analog of this compound, t-Bu-MacE, which retains the core dioxabicyclo[3.2.1]octanone ring system but has a simpler side chain, was found to be less cytotoxic than the natural product. researchgate.net This suggests that the hydroazulene subunit of this compound may contribute to its cytotoxic profile. The cytotoxicity of related spongian diterpenes has also been noted against various cell lines, indicating a broader potential for this class of compounds in anticancer research. researchgate.netresearchgate.netmdpi.com

Exploration of Antimicrobial Potential

In addition to its effects on mammalian cells, this compound has been investigated for its ability to inhibit the growth of various microbial strains.

Anti-tubercular Activity (e.g., against Mycobacterium tuberculosis)

The marine natural product this compound has demonstrated notable bioactivity, including inhibitory effects against pathogenic microorganisms. Research into its therapeutic potential has highlighted its anti-tubercular properties. Specifically, this compound has been identified as a strong growth inhibitor of Mycobacterium tuberculosis, the primary causative agent of tuberculosis.

Detailed investigations into the macfarlandin family of compounds have provided insights into their structure-activity relationships (SAR) regarding anti-tubercular efficacy. While data for this compound is specific, studies on its analogues, such as Macfarlandin D, further contextualize the potential of this compound class. Assay-guided fractionation of extracts from the marine sponge Chelonaplysilla sp. led to the identification of several macfarlandin diterpenoids. Macfarlandin D exhibited potent antimicrobial activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 1.2 ± 0.4 µg/mL. ucsb.eduvliz.be In contrast, other analogues like macfarlandins F, G, and H showed significantly weaker activity, which helps to delineate the essential structural features for the anti-tubercular pharmacophore. ucsb.eduvliz.be One study has reported that this compound exhibits a strong growth inhibitory effect on Mycobacterium tuberculosis with a MIC of 2 µg/ml. researchgate.net

CompoundOrganismReported MIC (µg/mL)
This compoundMycobacterium tuberculosis2 researchgate.net
Macfarlandin DMycobacterium tuberculosis1.2 ± 0.4 ucsb.eduvliz.be
Macfarlandins F, G, HMycobacterium tuberculosisWeakly active ucsb.eduvliz.be

Advanced Mechanistic and Target Elucidation Studies

The unique biological profile of this compound, particularly its profound impact on Golgi apparatus morphology, has prompted advanced studies to determine its precise mechanism of action and identify its specific cellular targets. researchgate.netpnas.org While research is ongoing, a framework for these investigations has been established based on its chemical reactivity and observed cellular effects. nih.gov

The identification of the specific molecular targets of this compound is a critical step in understanding its mechanism of action. Although the definitive protein target(s) have not yet been explicitly reported, several established methodologies are employed for this purpose in natural product research. These approaches are likely central to the ongoing efforts to elucidate the targets of this compound. pnas.orgnih.gov

Affinity-Based Probes and Chromatography: A common strategy involves synthesizing a derivative of this compound that incorporates a tag or a reactive group for immobilization on a solid support, such as a chromatography resin. ucsb.edu This "bait" is then used to "fish" for its binding partners from cell lysates. The captured proteins can be eluted and identified using mass spectrometry. ucsb.edu The development of synthetic routes to the this compound core structure is crucial for creating such probes. researchgate.net

Chemical Proteomics and Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov Given that this compound is known to form covalent adducts, an ABPP approach could be used to identify the class of proteins it reacts with inside the cell. nih.govrsc.org

Genetic and Genomic Approaches: Techniques like whole-genome sequencing of cells that have developed resistance to this compound can identify mutations in specific genes, pointing to the protein target or pathway affected by the compound. biorxiv.org Furthermore, high-throughput screening of gene knockout or overexpression libraries (e.g., using CRISPR-Cas9) can reveal genes that, when altered, confer sensitivity or resistance to the compound, thereby identifying its target or critical pathway components. oregonstate.edu

Pharmacophore-Directed Retrosynthesis (PDR): This strategy involves hypothesizing a pharmacophore—the essential part of the molecule for bioactivity—and synthesizing simplified, accessible analogues. nih.gov The Overman group demonstrated that a simplified analog of this compound, t-Bu-MacE, which retains the key dioxabicyclic lactone fragment, recapitulates the Golgi-modifying activity. grantome.com This approach helps to confirm the core pharmacophore and facilitates the creation of probes for target identification. nih.govgrantome.com

MethodologyDescriptionRelevance to this compound
Affinity ChromatographyUses a "bait" version of the molecule to capture binding proteins from cell lysates for identification. ucsb.eduSynthetic analogs can be created to serve as bait to identify the putative protein target(s). researchgate.net
Chemical Proteomics (e.g., ABPP)Employs reactive chemical probes to label and identify active enzymes or protein classes that interact with the compound. nih.govIdeal for identifying targets of covalent modifiers like this compound. nih.govrsc.org
Genetic Approaches (e.g., CRISPR)Identifies genes that, when mutated or their expression is altered, affect cellular sensitivity to the compound. biorxiv.orgoregonstate.eduCan pinpoint the specific protein target or essential pathway components without prior knowledge of the binding site.
Pharmacophore-Directed RetrosynthesisSynthesizes simplified analogs based on a hypothesized pharmacophore to validate its function and create tools for further study. nih.govSuccessfully used to confirm the 2,7-dioxabicyclo[3.2.1]octan-3-one core as the key pharmacophore of this compound. grantome.com

A central feature of this compound's mechanism is its ability to form covalent bonds with cellular proteins. Current time information in IN. Its structure contains a 2,7-dioxabicyclo[3.2.1]octan-3-one moiety, which acts as a masked 1,4-dialdehyde precursor. nih.govgrantome.com This reactive intermediate can undergo a Paal-Knorr condensation with the primary amine groups of lysine (B10760008) residues on proteins, resulting in the formation of a stable pyrrole-protein conjugate. rsc.orgCurrent time information in IN. This covalent modification is believed to be directly responsible for the compound's biological effects. Current time information in IN.

The biological ramifications of this pyrrole-protein adduct formation are significant and multifaceted:

Alteration of Protein Function: The covalent attachment of the this compound-derived pyrrole to a protein can sterically block its active or binding sites, induce conformational changes, and ultimately impair or abolish its normal biological function. nih.gov This is the proposed mechanism for the disruption of Golgi function. Current time information in IN.

Protein Cross-Linking: The structure of this compound, with its reactive pyrrole-forming core and a latent leaving group at the C12 position, suggests the potential for two sites of covalent modification. researchgate.net This could lead to either intramolecular or intermolecular protein cross-linking, which would have profound consequences for protein structure, function, and cellular organization. researchgate.netrsc.org

This compound induces a unique and striking morphological change in the Golgi apparatus. Unlike other Golgi-disrupting agents such as Brefeldin A, which causes the Golgi to be absorbed into the endoplasmic reticulum, this compound treatment leads to the fragmentation of the continuous Golgi ribbon into small, distinct punctate structures that remain clustered in the pericentriolar region of the cell. researchgate.netpnas.org This distinct phenotype points to a highly specific molecular mechanism.

The molecular basis of this perturbation is intrinsically linked to the chemical reactivity of the compound:

Covalent Modification of a Golgi Target: The prevailing hypothesis is that this compound's effect stems from the covalent modification of one or more target proteins that are critical for maintaining Golgi structure and/or localization. researchgate.netCurrent time information in IN. The formation of pyrrole-protein adducts is thought to inactivate these target proteins. Current time information in IN.

Inhibition of Protein Transport: A key functional consequence of the Golgi fragmentation induced by this compound is the blockage of protein transport out of the Golgi. pnas.orgnih.gov This indicates that the compound interferes with the machinery responsible for the formation or budding of transport carriers destined for the cell surface.

Structural Requirements for Activity: Studies using synthetic analogs have revealed that the entire oxygen-rich 2,7-dioxabicyclo[3.2.1]octan-3-one fragment is essential for inducing the characteristic Golgi phenotype. researchgate.netnih.gov The presence of acetoxy groups at both C12 and C16 is also required, suggesting their involvement in the formation of the reactive species and potential cross-linking activity. researchgate.net The microtubule and actin cytoskeletons, which are often affected by other Golgi-disrupting agents, appear to be unaffected by this compound, further highlighting the specificity of its target. researchgate.netgrantome.com

While the precise target protein remains to be identified, the evidence strongly suggests that this compound acts as a covalent inhibitor of a key component of the Golgi apparatus, leading to a unique structural and functional impairment. researchgate.netnih.gov

Strategic Utilization of Preclinical Animal Models for Mechanistic Insights

While in vitro cell-based assays are crucial for initial characterization, preclinical animal models are indispensable for investigating the systemic effects, physiological consequences, and therapeutic potential of a compound like this compound. No studies have yet reported the use of animal models specifically for this compound, but a strategic selection can be proposed based on its known biological activities.

The choice of an animal model depends on the specific biological question being addressed. For this compound, two main avenues of its bioactivity warrant in vivo investigation: its anti-tubercular effects and its unique mechanism of inducing Golgi stress.

Models for Anti-Tubercular Activity: To validate the anti-mycobacterial activity of this compound in vivo, established models of tuberculosis would be appropriate.

Mouse Models: The mouse is the most commonly used model for TB research due to its low cost, genetic tractability, and the availability of numerous immunological reagents. researchgate.netescholarship.org It is particularly useful for evaluating the efficacy of new anti-TB drug regimens and studying immune responses. escholarship.org

Guinea Pig Models: Guinea pigs are highly susceptible to M. tuberculosis and develop a pathology, including caseating granulomas, that more closely resembles human TB than in mice. researchgate.netescholarship.org This makes them ideal for studies on vaccine efficacy and airborne transmission. escholarship.org

Rabbit Models: Rabbits are valuable because they can develop cavitary tuberculosis, a key feature of transmissible human disease. escholarship.org They can also be used to model latent TB infection. escholarship.org

Models for Investigating Golgi Stress Mechanism: To explore the in vivo consequences of the Golgi perturbation caused by this compound, animal models used in the study of diseases associated with Golgi fragmentation would be highly relevant. Golgi fragmentation is an early pathological event in several neurodegenerative diseases.

Neurodegenerative Disease Models: Mouse models of diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease exhibit Golgi fragmentation in neurons. nih.gov Utilizing such models could provide a platform to investigate whether a Golgi-stressing agent like this compound exacerbates or otherwise modifies the disease phenotype, offering insights into the role of Golgi integrity in vivo.

Models of Secretory Stress: Animal models with genetic modifications that induce stress in the secretory pathway (e.g., in the endoplasmic reticulum or Golgi) could be used to study the systemic impact of the specific Golgi disruption caused by this compound. These models would be valuable for understanding how different tissues and cell types, particularly highly secretory cells, respond to this unique form of cellular stress.

Research AreaAnimal ModelKey Characteristics & Rationale for Selection
Anti-tubercular ActivityMouse (Mus musculus)Cost-effective, genetically defined, well-characterized immune system. Suitable for initial efficacy and immunology studies. researchgate.netescholarship.org
Guinea Pig (Cavia porcellus)High susceptibility to M. tuberculosis; develops human-like caseating granulomas. Good for pathology and vaccine studies. pnas.orgescholarship.org
Rabbit (Oryctolagus cuniculus)Develops cavitary lung lesions similar to human transmissible TB. Useful for studying advanced disease and latency. escholarship.org
Golgi Stress MechanismNeurodegenerative Disease Models (e.g., ALS, Huntington's mice)Exhibit Golgi fragmentation as part of their pathology. Can be used to study the in vivo consequences of further Golgi stress. nih.gov
Secretory Stress Models (Genetic)Allow for the investigation of systemic and tissue-specific responses to the unique Golgi disruption induced by this compound.

Assessment of Molecular and Cellular Pathways in In Vivo Systems

The in vivo investigation of this compound's biological activity centers on its unique ability to modify cellular structures, particularly the Golgi apparatus. Research has shown that this compound, along with some of its simplified congeners, induces an irreversible fragmentation of the Golgi apparatus. nih.gov A key characteristic of this action is the retention of the fragmented Golgi elements in the pericentriolar region of the cell. nih.gov This distinct Golgi-modifying property is a primary focus of molecular and cellular pathway assessment. researchgate.net

At the molecular level, one proposed mechanism for this compound's activity involves its chemical reactivity. Studies into the reactivity of its core structure, which contains a 1,4-dicarbonyl masked as a bis-acyloxy furanose, indicate a potential for covalent modification of biological targets. researchgate.net Specifically, evidence suggests that this compound can engage in a Paal-Knorr process with the amine groups of lysine residues within proteins, leading to the formation of a stable pyrrole adduct. researchgate.net This covalent modification represents a plausible molecular pathway through which this compound exerts its cellular effects.

The goal of in vivo assessments is to understand how these molecular interactions translate into cellular responses within a complex organism. uclouvain.bemhmedical.com Such studies aim to connect the initial chemical interaction with downstream effects on signal transduction, gene expression, and cellular homeostasis, ultimately explaining the observed phenotype, such as Golgi fragmentation. mhmedical.comnih.gov While detailed in vivo pathway analyses for this compound are not extensively published, the established Golgi-altering effect provides a critical starting point for these investigations. nih.gov

Table 1: Summary of Known Molecular and Cellular Effects of this compound

Effect Type Description Key Findings Source(s)
Cellular Golgi Apparatus Modification Induces irreversible fragmentation of the Golgi apparatus. nih.govresearchgate.net
Cellular Subcellular Localization of Fragments Fragmented Golgi elements are retained in the pericentriolar region. nih.gov
Molecular Covalent Modification Reacts with lysine residues via a Paal-Knorr process to form pyrrole adducts. researchgate.net

Development and Adherence to Standard Operating Procedures for Reproducible Results in Animal Studies

To ensure that preclinical data from animal studies are reliable and comparable across different experiments and laboratories, the development of and strict adherence to Standard Operating Procedures (SOPs) are crucial. treat-nmd.org SOPs are detailed, written instructions designed to achieve uniformity in the performance of a specific function. treat-nmd.orgul.ac.za For any in vivo investigation of this compound, SOPs would govern all aspects of the study, from animal care to experimental execution and data collection.

The primary benefit of using SOPs is the enhancement of research quality and reproducibility. treat-nmd.orgnih.gov By harmonizing experimental protocols, SOPs minimize variability that can arise from procedural drift or differences in technique among personnel. treat-nmd.orgul.ac.za This is particularly important in preclinical research, where robust and reproducible findings are necessary to justify progression to clinical trials. treat-nmd.orgnih.gov

Key components of SOPs for animal studies include:

Animal Care and Housing: Detailed procedures for housing conditions, diet, and enrichment to ensure animal welfare and minimize physiological stress that could impact results. ul.ac.za

Experimental Procedures: Step-by-step descriptions of all experimental manipulations, including the handling and administration of test compounds like this compound.

Data Collection and Reporting: Standardized methods for recording observations, collecting biological samples, and analyzing data to ensure consistency and prevent bias. nih.gov

Ethical Compliance: Protocols to ensure all research activities are reviewed and approved by an Animal Research and Ethics Committee (AREC) and comply with national and institutional guidelines. ul.ac.za

While specific SOPs for this compound research are proprietary to the conducting institutions, the framework for their development and implementation is a universal standard in modern biomedical research. bb3r.de

Application of the 3Rs Principles (Replacement, Reduction, and Refinement) in Preclinical Testing

The ethical framework governing all animal research, including preclinical investigations of compounds like this compound, is built upon the principles of the 3Rs: Replacement, Reduction, and Refinement. ul.ac.za These principles are integral to the planning and execution of any in vivo study.

Replacement: This principle encourages the use of methods that avoid or replace the use of animals where possible. ul.ac.za This includes employing non-animal models such as cell cultures, computational modeling, or, as discussed below, microphysiological systems. For this compound, initial cytotoxicity and mechanistic studies can be performed using in vitro cell lines to screen for biological activity before proceeding to animal models. ucsb.edu

Reduction: This principle focuses on minimizing the number of animals used per experiment while still obtaining statistically significant and scientifically valid data. ul.ac.za This is achieved through efficient experimental design, such as appropriate sample size calculations and the use of longitudinal studies that obtain more information from the same number of animals over time. ul.ac.za Reduction benefits research by ensuring that experiments are robust and well-considered. ul.ac.za

Refinement: This principle involves modifying procedures to minimize any potential pain, suffering, or distress to the animals and to enhance their welfare. ul.ac.za For studies involving this compound, this would include optimizing administration techniques, using appropriate analgesics or anesthetics if needed, and defining humane endpoints to prevent prolonged suffering. ul.ac.za Improving animal welfare through refinement can also reduce experimental variability caused by stress-induced physiological changes. ul.ac.za

Adherence to the 3Rs is a mandatory component of protocol submission to ethics committees and is essential for conducting socially responsible and scientifically sound preclinical research. ul.ac.za

Table 2: The 3Rs Principles in Preclinical Research

Principle Definition Application in this compound Research Source(s)
Replacement Methods that avoid or replace the use of animals in research. Using in vitro cell cultures for initial screening; employing microphysiological systems for mechanistic studies. ul.ac.za
Reduction Methods that minimize the number of animals used per experiment. Careful statistical planning and optimal experimental design to obtain robust data from fewer animals. ul.ac.za
Refinement Methods that minimize animal suffering and improve welfare. Optimizing procedures, using analgesia, and setting humane endpoints for any necessary in vivo studies. ul.ac.za

Integration of Microphysiological Systems (MPS) as Alternative Animal Models for Mechanistic Studies

Microphysiological systems (MPS), often referred to as "organs-on-chips," represent a transformative technology in preclinical research and a powerful application of the "Replacement" principle. altex.orgnih.gov These systems use microfluidic technology to culture living cells in continuously perfused, three-dimensional microenvironments that mimic the structural and functional complexity of human tissues and organs. nih.govcn-bio.com

The integration of MPS offers a sophisticated alternative to traditional animal models for conducting detailed mechanistic studies of compounds like this compound. nih.gov A key advantage of MPS is the ability to recreate human physiology in a controlled laboratory setting, allowing for the investigation of organ-level responses to a drug stimulus in real-time. cn-bio.comimec-int.com This is particularly relevant for elucidating the specific Golgi-altering mechanism of this compound. nih.gov

Table 3: Advantages of MPS for Mechanistic Studies

Advantage Description Relevance to this compound Source(s)
Human Relevance Utilize human-derived cells (including patient-derived iPSCs) to create models of human organs. Allows for the study of this compound's effects on human cells, potentially providing more predictive data for clinical outcomes. nih.govnih.gov
Mechanistic Insight Enable real-time monitoring and sampling to study cellular and molecular pathways. Ideal for dissecting the sequence of events in this compound-induced Golgi fragmentation in a human-relevant system. cn-bio.comimec-int.com
Controlled Environment Allows for precise manipulation of experimental conditions and isolation of variables. Facilitates the study of specific molecular interactions, such as the Paal-Knorr reaction with proteins, in a controlled biological context. nih.gov

| Multi-Organ Systems | Can link different organ models to study systemic effects and organ-organ crosstalk. | Could be used to investigate the downstream consequences of Golgi disruption in one organ type on the function of another. | cn-bio.com |

By integrating advanced biosensors, MPS platforms can provide continuous, label-free data on cellular health and function, offering a deeper understanding of a compound's mechanism of action. imec-int.com For this compound, an MPS model of a relevant cell type (e.g., human epithelial cells) could be used to precisely characterize the kinetics and downstream consequences of Golgi fragmentation, providing data that is difficult to obtain from traditional in vivo models and bridging the gap between in vitro assays and clinical studies. altex.orgnih.gov

Q & A

Q. What analytical techniques are critical for identifying and structurally elucidating Macfarlandin E?

this compound’s structure, characterized by a 2,7-dioxabicyclooctan-3-one core and ester substituents, requires advanced spectroscopic methods for elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) resolves its bicyclic framework and substituent positions. X-ray crystallography provides definitive stereochemical confirmation, particularly for complex diterpene skeletons. Mass spectrometry (HR-ESI-MS) confirms molecular formula and fragmentation patterns. For example, structural differentiation from analogs like aplyviolene relies on methoxy group distribution and ester connectivity .

Q. How are biosynthetic pathways and isolation protocols optimized for this compound?

this compound is isolated from marine sponges (e.g., Chelonaplysilla erecta) via bioassay-guided fractionation. Solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques (size exclusion, reverse-phase HPLC) isolates the compound. Biosynthetic studies suggest a spongian diterpene origin, with oxidative modifications forming its bicyclic core. Comparative metabolomics with analogs (e.g., Chelonaplysin C) helps trace pathway divergence .

Q. What in vitro assays are used for preliminary evaluation of this compound’s biological activity?

Antitumor potential is screened via cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, with IC₅₀ values benchmarked against clinical agents. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to targets like tubulin or Golgi-associated proteins. Pharmacokinetic properties (ADME) are assessed using in silico tools like SwissADME, focusing on lipophilicity (LogP) and bioavailability .

Advanced Research Questions

Q. What synthetic strategies address the challenges of constructing this compound’s bicyclic lactone core?

Total synthesis employs radical addition/cyclization cascades to assemble the 2,7-dioxabicyclooctan-3-one moiety. Key steps include:

  • Stereoselective Diels-Alder reactions to form the bicyclic framework.
  • Late-stage functionalization (e.g., esterification) to install substituents. Computational modeling (DFT) guides transition-state optimization, resolving regioselectivity issues in cyclization steps .

Q. How are Golgi-modifying properties of this compound evaluated in cellular models?

Immunofluorescence microscopy (anti-GM130 antibodies) visualizes Golgi fragmentation in treated cells. Quantitative analysis uses high-content screening (HCS) to measure ribbon integrity. Synthetic analogs (e.g., t-Bu-MacE) with simplified cores are compared to isolate structure-activity relationships (SAR). Dose-response studies correlate Golgi disruption with apoptosis induction .

Q. How do researchers resolve contradictions in molecular docking scores for this compound?

Discrepancies in docking energy (e.g., -6.4 kcal/mol in some studies vs. -7.5 kcal/mol in others) arise from force field parameters or ligand flexibility. Solutions include:

  • Ensemble docking with multiple protein conformations.
  • Validation via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-referencing with RMSD values (<2.0 Å) ensures pose reliability .

Q. What mechanistic insights explain this compound’s reactivity in Paal–Knorr pyrrole formation?

Treatment with benzylamine induces pyrrole formation via nucleophilic attack on the lactone carbonyl, followed by acetate elimination. LC-MS tracks intermediate formation, while isotopic labeling (¹³C-NMR) confirms reaction pathways. Competing pathways (e.g., retro-aldol fragmentation) are minimized by optimizing solvent polarity (e.g., DMF vs. THF) .

Q. How do comparative studies with analogs (e.g., Macfarlandin H) inform SAR for antitumor activity?

Analog libraries are screened to identify critical substituents. For example, Macfarlandin H’s reduced activity (Energy Core = -6.4 kcal/mol vs. -7.5 kcal/mol for Chelonaplysin A) highlights the importance of methoxy groups. 3D-QSAR models (CoMFA, CoMSIA) map electrostatic and steric contributions to potency .

Q. Methodological Notes

  • Reproducibility : Detailed experimental protocols (solvent ratios, gradient elution times) must follow guidelines for organic chemistry publications to enable replication .
  • Data Management : Raw spectral data (NMR, MS) and docking parameters should be archived in repositories like Zenodo, with DOIs cited in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.